5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide
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Overview
Description
5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide is a heterocyclic compound that features a fused ring system incorporating both benzothiophene and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzothiophene derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thieno ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene structures but different substituents.
Isoquinoline derivatives: Compounds with isoquinoline moieties and varying functional groups.
Thienoisoquinoline analogs: Compounds with structural similarities to 5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide.
Uniqueness
5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide is unique due to its fused ring system that combines both benzothiophene and isoquinoline structures. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
5,11-Dimethylbenzothieno[2,3-g]isoquinoline 6,6-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by a benzothienoisoquinoline backbone. The presence of dimethyl groups at the 5 and 11 positions enhances its chemical properties and may influence its biological activity. Key physical properties include:
Property | Value |
---|---|
Molecular Formula | C17H13NO2S |
Molecular Weight | 295.36 g/mol |
Density | 1.375 g/cm³ |
Boiling Point | 554.3 °C |
Flash Point | 289 °C |
Biological Activity Overview
Research indicates that compounds related to 5,11-Dimethylbenzothieno[2,3-g]isoquinoline 6,6-dioxide exhibit various biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail specific biological activities observed in studies.
Anticancer Activity
Several studies have investigated the anticancer properties of benzothienoisoquinoline derivatives. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by findings showing that related compounds demonstrate micromolar activity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .
- Case Study : In vitro tests indicated that modifications to the benzothienoisoquinoline structure could enhance cytotoxicity against resistant cancer cell lines. One study reported IC50 values in the low micromolar range for several derivatives .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound:
- Antibacterial Studies : Related compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways .
- Case Study : A class of derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents .
Synthesis Methods
The synthesis of 5,11-Dimethylbenzothieno[2,3-g]isoquinoline 6,6-dioxide can be achieved through several methods:
- Cyclization Reactions : Utilizing precursors such as substituted indoles or isoquinolines.
- Functional Group Modifications : Employing techniques like nitration or alkylation to introduce functional groups at specific positions on the ring system.
These synthetic routes are crucial for producing analogs with enhanced biological activity.
Comparative Analysis with Related Compounds
The uniqueness of 5,11-Dimethylbenzothieno[2,3-g]isoquinoline 6,6-dioxide can be highlighted by comparing it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzothiazole derivatives | Contains sulfur in a different ring system | Often used in pharmaceuticals for their bioactivity |
Isoquinoline derivatives | Contains nitrogen in a similar position | Known for diverse biological activities |
Thienopyridine compounds | Incorporates sulfur and nitrogen | Commonly studied for their medicinal properties |
Properties
CAS No. |
23018-38-4 |
---|---|
Molecular Formula |
C17H13NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5,11-dimethyl-[1]benzothiolo[2,3-g]isoquinoline 6,6-dioxide |
InChI |
InChI=1S/C17H13NO2S/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)21(17,19)20/h3-9H,1-2H3 |
InChI Key |
ZXFXICSWANUESF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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